5-Ethoxy-10-Gingerol
Description
Properties
IUPAC Name |
5-ethoxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-4-6-7-8-9-10-11-12-21(27-5-2)18-20(24)15-13-19-14-16-22(25)23(17-19)26-3/h14,16-17,21,25H,4-13,15,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMWZRCCMNNCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Rational Synthesis of 5-Ethoxy--Gingerol
Technical Monograph: Rational Synthesis of 5-Ethoxy-[10]-Gingerol[1]
Executive Summary
This technical guide details the synthesis of 5-Ethoxy-[10]-Gingerol , a stable semi-synthetic derivative of the natural product [10]-gingerol.[1] Native gingerols (
This protocol employs a convergent synthetic strategy :
-
Aldol Condensation: Coupling zingerone with decanal to form [10]-gingerol.
-
Dehydration: Controlled conversion to [10]-shogaol.
-
Michael Addition: Acid-catalyzed conjugate addition of ethanol to yield the target 5-ethoxy-[10]-gingerol.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the thermodynamic instability of the
Mechanistic Pathway
The core transformation relies on the electrophilicity of the
Figure 1: Retrosynthetic disconnection showing the conversion of raw materials through the shogaol intermediate to the stable ethoxy target.[1]
Experimental Protocol
Reagents & Materials Table
| Reagent | Role | Purity/Grade | Stoichiometry |
| Zingerone | Starting Material (Ketone) | >98% HPLC | 1.0 eq |
| Decanal | Starting Material (Aldehyde) | >95% (Distilled) | 1.2 eq |
| LiHMDS | Base (Kinetic Control) | 1.0 M in THF | 1.1 eq |
| TBS-Cl | Phenol Protection | Reagent Grade | 1.2 eq |
| p-Toluenesulfonic Acid (pTSA) | Acid Catalyst | Anhydrous | 10 mol% |
| Ethanol | Reactant/Solvent | Absolute (>99.5%) | Excess (Solvent) |
Step 1: Synthesis of [10]-Gingerol (Protected)
Rationale: Direct aldol condensation of zingerone is possible, but protecting the phenolic hydroxyl as a silyl ether (TBS) prevents proton quenching of the enolate and improves yield.[1]
-
Protection: Dissolve zingerone (10 mmol) in DCM. Add Imidazole (12 mmol) and TBS-Cl (11 mmol). Stir at RT for 2h. Quench, extract, and dry to yield TBS-Zingerone .
-
Aldol Condensation:
-
Cool a solution of LiHMDS (11 mmol) in anhydrous THF to -78°C under Argon.
-
Dropwise add TBS-Zingerone (10 mmol) in THF. Stir for 30 min to form the kinetic enolate.
-
Slowly add Decanal (12 mmol). The use of decanal (C10 aldehyde) dictates the "[10]" chain length.[1]
-
Stir at -78°C for 2 hours, then quench with saturated
.
-
-
Workup: Extract with EtOAc. The product is the TBS-protected [10]-gingerol.[1]
Step 2: Dehydration to [10]-Shogaol
Rationale: We intentionally force dehydration to create the
-
Dissolve the crude aldol adduct in Toluene.
-
Add pTSA (10 mol%).
-
Reflux with a Dean-Stark trap to remove water continuously. This drives the equilibrium toward the enone (Shogaol) and simultaneously cleaves the TBS group (acidic conditions).[1]
-
Purification: Flash column chromatography (Hexane/EtOAc 8:2).
-
Validation: Verify disappearance of the
-hydroxy signal and appearance of alkene protons in -NMR ( 6.0–7.0 ppm region).
-
Step 3: Synthesis of 5-Ethoxy-[10]-Gingerol (Target)
Rationale: This is a reversible Michael addition. High concentration of ethanol and acid catalysis favors the formation of the ether.[1]
-
Reaction: Dissolve purified [10]-Shogaol (5 mmol) in absolute Ethanol (50 mL).
-
Catalysis: Add concentrated HCl (0.5 mL) or
(catalytic amount). -
Conditions: Reflux at 80°C for 4–6 hours.
-
Note: Monitor by TLC. The shogaol spot will diminish, and a slightly more polar spot (5-ethoxy derivative) will appear.[1]
-
-
Neutralization: Cool to RT. Neutralize with saturated
solution. -
Extraction: Remove excess EtOH under reduced pressure. Extract the residue with Diethyl Ether or EtOAc.[1]
-
Purification: Silica gel chromatography (Gradient: Hexane
10% EtOAc/Hexane).
Analytical Characterization
To ensure scientific integrity, the final product must be validated against the following predicted spectral data.
| Technique | Expected Signal / Feature | Interpretation |
| 1H NMR (CDCl3) | Methine proton at C5 (chiral center attached to OEt).[1] | |
| 1H NMR | Characteristic signals of the Ethoxy group ( | |
| 1H NMR | Disappearance of | Loss of the trans-double bond protons found in Shogaol.[1] |
| IR Spectroscopy | 1710 | Carbonyl (C=O) stretch (restored ketone, non-conjugated).[1] |
| Mass Spec (ESI) | Molecular ion confirming addition of EtOH (+46 Da vs Shogaol).[1] |
Workflow Visualization
Figure 2: Operational workflow for the conversion of Zingerone to 5-Ethoxy-[10]-Gingerol.
Scientific Grounding & Discussion
Stability vs. Bioactivity
Native gingerols are prone to dehydration into shogaols, especially under thermal stress or acidic conditions [1].[1][2] While shogaols possess potent bioactivity, the rapid interconversion complicates pharmacokinetic profiling.[1] The 5-ethoxy derivative locks the molecule in a "gingerol-like" state (saturated C4-C5 bond) while masking the hydroxyl group.[1] This modification prevents retro-aldol degradation and increases lipophilicity, potentially enhancing membrane permeability [2].[1]
Mechanistic Insight
The formation of 5-ethoxy-[10]-gingerol is a specific case of the solvolysis of shogaols.[1] Research indicates that in ethanolic solutions, shogaols undergo a reversible Michael addition.[1] The equilibrium constant depends heavily on pH and temperature. Acidic conditions at moderate heat (
Nomenclature Clarification
-
[10]-Gingerol: The "[10]" refers to the length of the aldehyde-derived chain (decanal) or the total chain length depending on convention.[1] In strict IUPAC terms for this synthesis: 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one.[1]
-
5-Ethoxy: Indicates the substitution of the hydroxyl at position 5 (beta to the ketone) with an ethoxy group.[1]
References
-
Bhattarai, S., et al. (2001).[1] "The stability of gingerol and shogaol in aqueous solutions."[1][2][4][5] Journal of Pharmaceutical Sciences.
-
Koo, K.L., et al. (2014).[1][6] "Synthesis of Analogues of Gingerol and Shogaol... and Evaluation of Their Anti-Platelet Aggregation Effects." Int. J. Mol.[6] Sci.
-
An, K., et al. (2016).[1] "Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger." Prev. Nutr. Food Sci.
-
Semwal, R.B., et al. (2015).[1] "Gingerols and shogaols: Important nutraceutical principles from ginger."[2][7] Phytochemistry.
Sources
- 1. Synthesis of Analogues of Gingerol and Shogaol, the Active Pungent Principles from the Rhizomes of Zingiber officinale and Evaluation of Their Anti-Platelet Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5-Ethoxy-10-Gingerol (CAS No. 121771-98-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Ethoxy-10-Gingerol, a derivative of the naturally occurring gingerol compounds found in Zingiber officinale (ginger). While research on this specific analogue is emerging, this document synthesizes existing knowledge on related gingerols to offer a scientifically grounded perspective on its physicochemical properties, a plausible synthetic route, and its potential pharmacological activities. Detailed experimental protocols for its analysis and for the investigation of its predicted anti-inflammatory effects are provided, underpinned by an understanding of the structure-activity relationships within the gingerol family. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of 5-Ethoxy-10-Gingerol in drug discovery and development.
Introduction: The Rationale for Exploring 5-Ethoxy-10-Gingerol
The pharmacologically active compounds in ginger, primarily gingerols, have a long history of use in traditional medicine and are the subject of extensive scientific investigation.[1][2] These phenolic compounds are known to possess a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[2][3][4] The length of the alkyl chain in gingerols has been shown to influence their biological potency.[5] 5-Ethoxy-10-Gingerol, a synthetic derivative, is of particular interest due to the introduction of an ethoxy group at the 5-position of the decan-3-one backbone. This modification may alter the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially leading to enhanced therapeutic properties compared to its natural counterparts. This guide will explore the technical details of this promising molecule.
Physicochemical Properties and Identification
5-Ethoxy-10-Gingerol is identified by the CAS number 121771-98-0.[6][7][8][9] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 121771-98-0 | [6][7][8][9] |
| Molecular Formula | C₂₃H₃₈O₄ | [6][8] |
| Molecular Weight | 378.55 g/mol | [8][10] |
| IUPAC Name | 5-ethoxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one | [6] |
| Chemical Family | Phenols | [6] |
| Canonical SMILES | CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)OCC | [6] |
| Purity (Typical) | >98% by HPLC | [6][8] |
Proposed Synthesis of 5-Ethoxy-10-Gingerol
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Ethoxy-10-Gingerol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Dehydrozingerone
-
To a solution of vanillin in acetone, add an aqueous solution of sodium hydroxide dropwise at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter, wash with cold water, and dry the crude dehydrozingerone. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure dehydrozingerone.
Step 2: Michael Addition of Ethyl Vinyl Ether
-
Dissolve dehydrozingerone in a suitable aprotic solvent (e.g., THF).
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).
-
Slowly add ethyl vinyl ether to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Michael adduct intermediate.
Step 3: Aldol Condensation with Decanal
-
Dissolve the Michael adduct intermediate in an appropriate solvent (e.g., ethanol).
-
Add a base catalyst (e.g., sodium hydroxide) and cool the mixture to 0°C.
-
Add decanal dropwise and stir the reaction at room temperature for 24 hours.
-
Neutralize the reaction mixture and extract the product.
-
Purify the crude aldol condensation product by column chromatography on silica gel.
Step 4: Selective Reduction to 5-Ethoxy-10-Gingerol
-
Dissolve the purified aldol product in methanol.
-
Cool the solution to 0°C and add sodium borohydride in portions.
-
Stir the reaction for 2 hours at 0°C.
-
Quench the reaction by the slow addition of acetone.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Dry the organic layer and concentrate to yield the crude 5-Ethoxy-10-Gingerol.
-
Purify by flash chromatography to obtain the final product.
Analytical Characterization
The identity and purity of synthesized 5-Ethoxy-10-Gingerol should be confirmed using a suite of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for determining the purity of the synthesized compound.[14]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at 280 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS)
LC-MS/MS can be used for structural confirmation and quantification.[15][16]
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Analysis: Full scan for molecular ion confirmation and product ion scan for fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for unambiguous structure elucidation.
Predicted Biological Activities and Experimental Protocols
Based on the extensive research on gingerols, 5-Ethoxy-10-Gingerol is predicted to exhibit significant anti-inflammatory properties.[3][10][17][18] The anti-inflammatory effects of gingerols are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and the modulation of signaling pathways like NF-κB.[17]
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the effect of 5-Ethoxy-10-Gingerol on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay: Perform an MTT or similar cytotoxicity assay to determine the non-toxic concentration range of 5-Ethoxy-10-Gingerol.
-
LPS Stimulation: Seed the cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of 5-Ethoxy-10-Gingerol for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
NF-κB Signaling Pathway Investigation
Caption: Predicted inhibition of the NF-κB signaling pathway by 5-Ethoxy-10-Gingerol.
Potential in Drug Development
The structural modifications in 5-Ethoxy-10-Gingerol may offer advantages in a drug development context:
-
Improved Bioavailability: The ethoxy group could potentially alter the pharmacokinetic profile, leading to improved absorption and metabolic stability compared to natural gingerols.
-
Enhanced Potency: The modification might lead to a stronger interaction with target proteins, resulting in increased anti-inflammatory efficacy.
-
Intellectual Property: As a synthetic analogue, 5-Ethoxy-10-Gingerol offers new intellectual property opportunities.
Further preclinical studies, including in vivo models of inflammation and comprehensive pharmacokinetic and toxicology assessments, are warranted to fully elucidate the therapeutic potential of this compound.
Conclusion
5-Ethoxy-10-Gingerol represents a promising synthetic analogue of a well-established class of bioactive natural products. This guide provides a foundational framework for its synthesis, analysis, and biological evaluation. The predicted anti-inflammatory properties, coupled with the potential for an improved pharmacological profile, make 5-Ethoxy-10-Gingerol a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases.
References
- Chen, J. C., Li, W. J., Wu, J. B., Kuo, Y. H., & Chen, C. Y. (2014). Synthesis of analogues of gingerol and shogaol, the active pungent principles from the rhizomes of Zingiber officinale and evaluation of their anti-platelet aggregation effects. International journal of molecular sciences, 15(3), 3928–3944.
-
5-ETHOXY-10-GINGEROL | 121771-98-0 - INDOFINE Chemical Company, Inc. (n.d.). Retrieved February 7, 2024, from [Link]
-
CAS 121771-98-0 | 5-Ethoxy-10-Gingerol - Biopurify. (n.d.). Retrieved February 7, 2024, from [Link]
- Hassan, S. H. A., Gonda, T., & Hunyadi, A. (2021). Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol. RSC Medicinal Chemistry, 12(8), 1275-1293.
- Özdemir, B., & Bayraktar, O. (2022). Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations. Frontiers in Pharmacology, 13, 980970.
- Chen, J. C., Li, W. J., Wu, J. B., Kuo, Y. H., & Chen, C. Y. (2014). Synthesis of Analogues of Gingerol and Shogaol, the Active Pungent Principles from the Rhizomes of Zingiber officinale and Evaluation of Their Anti-Platelet Aggregation Effects. International Journal of Molecular Sciences, 15(3), 3928–3944.
- Santhai, K., & Sang-Ngern, M. (2022). Synthesis of New Shogaol Analogues as NRF2 Activators and Evaluation of Their Anti-Inflammatory Activity, Modes of Action and Metabolic Stability. Molecules, 27(23), 8256.
- Hassan, S. H. A., Gonda, T., & Hunyadi, A. (2023).
-
Chemical structures of the synthetic analogues of gingerol and shogaol. - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
- van Breemen, R. B., Tao, Y., & Li, W. (2011). Identification and quantification of gingerols and related compounds in ginger dietary supplements using high performance liquid chromatography-tandem mass spectrometry. Journal of agricultural and food chemistry, 59(4), 1313–1320.
- Mao, Q. Q., Xu, X. Y., Cao, S. Y., Gan, R. Y., Corke, H., Beta, T., & Li, H. B. (2019). Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe). Foods, 8(6), 185.
- Wang, Z., Wang, K., Li, N., Yang, Y., & Li, H. (2012). Gingerol Derivatives from the Rhizomes of Zingiber Officinale.
- A review of nutritional implications of bioactive compounds of Ginger (Zingiber officinale Roscoe), their biological activities and nano-formulations. (2022). Food Bioscience, 48, 101783.
- Sahoo, S., Sahoo, S. K., & Dash, S. K. (2022). Detection and Estimation of Gingerol and its derivatives in Zingiber officinale Rhizome collected from different regions of Eastern India. Research Journal of Pharmacy and Technology, 15(10), 4461-4466.
- Chen, J. C., Li, W. J., Wu, J. B., Kuo, Y. H., & Chen, C. Y. (2014). Synthesis of analogues of gingerol and shogaol, the active pungent principles from the rhizomes of Zingiber officinale and evaluation of their anti-platelet aggregation effects. International journal of molecular sciences, 15(3), 3928–3944.
- de Lima, R. M. T., dos Reis, A. C., de Menezes, A. P. M., de Oliveira, C. V. S., de Oliveira, J. R., de Oliveira, T. B., ... & de Souza, E. L. (2018). (PDF) Quantification of 6-gingerol, metabolomic analysis by paper spray mass spectrometry and determination of antioxidant activity of ginger rhizomes (Zingiber officinale).
- Al-kadir, H. A., Jantan, I., Abidin, N. Z., & Al-Khdhair, A. M. (2022). Ginger from Farmyard to Town: Nutritional and Pharmacological Applications. Frontiers in pharmacology, 13, 985562.
- Verma, R., & Bisen, P. S. (2022). Ginger- A Potential Source of Therapeutic and Pharmaceutical Compounds. Journal of Food Bioactives, 18.
- Rocchetti, G., Di Tella, G., Giusti, R., Lucini, L., & Barba, F. J. (2023). Determination of Gingerols and Shogaols Content from Ginger (Zingiber officinale Rosc.) through Microwave-Assisted Extraction. Foods, 12(17), 3244.
- Singh, S., & Sharma, B. (2022). Revisiting the therapeutic potential of gingerols against different pharmacological activities. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(12), 1437–1448.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 10-Gingerol Increases Antioxidant Enzymes and Attenuates Lipopolysaccharide-Induced Inflammation by Modulating Adipokines in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Gingerol-Metals Complex and in-vitro Cytotoxic Activity on Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04227K [pubs.rsc.org]
- 10. Gingerol metabolite and a synthetic analogue Capsarol inhibit macrophage NF-kappaB-mediated iNOS gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Analogues of Gingerol and Shogaol, the Active Pungent Principles from the Rhizomes of Zingiber officinale and Evaluation of Their Anti-Platelet Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of analogues of gingerol and shogaol, the active pungent principles from the rhizomes of Zingiber officinale and evaluation of their anti-platelet aggregation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Gingerols and Shogaols Content from Ginger (Zingiber officinale Rosc.) through Microwave-Assisted Extraction | MDPI [mdpi.com]
- 17. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. itjfs.com [itjfs.com]
Methodological & Application
Application Notes and Protocols for Studying 5-Ethoxy-10-Gingerol in Animal Models
An Expert's Guide to Preclinical Investigation:
Audience: Researchers, scientists, and drug development professionals. Objective: To provide a comprehensive, rationale-driven guide for the selection, execution, and interpretation of in vivo studies involving 5-Ethoxy-10-Gingerol, a promising synthetic analog of a natural bioactive compound.
Introduction: The Therapeutic Promise of 5-Ethoxy-10-Gingerol
Ginger (Zingiber officinale) has been a cornerstone of traditional medicine for centuries, with its bioactive compounds, primarily gingerols, being the subject of extensive scientific investigation.[1] These phenolic compounds are credited with a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic effects.[2][3] Among the various gingerols, 10-gingerol has demonstrated notable potency in several biological assays.[4][5]
5-Ethoxy-10-Gingerol is a synthetic derivative of 10-gingerol, designed to potentially enhance its pharmacological properties, such as bioavailability, stability, or target affinity. While specific data on this novel analog is nascent, its structural parentage provides a strong scientific basis for hypothesizing its therapeutic potential across several disease areas. This guide outlines the critical animal models and protocols necessary to systematically evaluate the efficacy and safety of 5-Ethoxy-10-Gingerol, transforming a promising molecule into a data-supported drug candidate.
Part 1: Investigating Anti-Inflammatory and Analgesic Potential
The anti-inflammatory activity of gingerols is one of their most well-documented attributes, often linked to the inhibition of pathways like NF-κB and COX-2.[4] Therefore, the initial in vivo assessment of 5-Ethoxy-10-Gingerol should focus on robust models of inflammation.
Acute Localized Inflammation: Carrageenan-Induced Paw Edema
This model is a fundamental, first-line screening tool for acute anti-inflammatory effects. It is highly reproducible and effectively mimics the exudative phase of inflammation.[6]
Causality and Rationale: The injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and cytokines. Inhibition of the edema in the later phase suggests that the test compound may interfere with prostaglandin synthesis, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocol: Rat Carrageenan-Induced Paw Edema
-
Animal Selection: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize animals for at least 7 days.
-
Grouping and Dosing:
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
-
Groups 3-5: 5-Ethoxy-10-Gingerol (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the respective treatments orally (p.o.).
-
One hour post-treatment, measure the initial paw volume of the right hind paw using a digital plethysmometer.
-
Immediately inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Endotoxemia
To understand the compound's effect on systemic inflammatory responses, such as those seen in sepsis, the LPS challenge model is indispensable.[7]
Causality and Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a potent inflammatory cascade that results in the massive release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8] This model is crucial for evaluating compounds that may modulate cytokine storms or the upstream signaling pathways.[3][4]
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Potential inhibition of the LPS-induced NF-κB pathway by 5-Ethoxy-10-Gingerol.
Experimental Protocol: Mouse LPS Challenge
-
Animal Selection: Use male C57BL/6 mice (8-10 weeks old).
-
Grouping and Dosing:
-
Group 1: Saline Control (i.p.)
-
Group 2: LPS Control (LPS 1 mg/kg, i.p.)
-
Groups 3-5: 5-Ethoxy-10-Gingerol (various doses, p.o.) + LPS (1 mg/kg, i.p.)
-
-
Procedure:
-
Administer 5-Ethoxy-10-Gingerol or vehicle orally.
-
One hour later, administer LPS (from E. coli O111:B4) or saline via intraperitoneal (i.p.) injection.[9]
-
At a peak cytokine response time (e.g., 2 hours for TNF-α, 4-6 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia.
-
Separate serum and store at -80°C.
-
-
Endpoint Analysis:
-
Measure serum levels of TNF-α, IL-6, and other relevant cytokines using commercially available ELISA kits.
-
Harvest organs like the liver and lungs for histological analysis or gene expression studies (qRT-PCR) of inflammatory markers.
-
Part 2: Evaluation of Anticancer Activity
Gingerols have shown promise in cancer research by inducing apoptosis and cell cycle arrest in various cancer cell lines.[2][10] Animal models are essential to translate these in vitro findings into in vivo efficacy.[11][12]
Subcutaneous Xenograft Models
The subcutaneous xenograft model is the workhorse of preclinical oncology, allowing for the straightforward evaluation of a compound's ability to inhibit tumor growth.[13][14]
Causality and Rationale: This model involves implanting human cancer cells into immunodeficient mice (e.g., Nude, SCID, or NSG).[15] The lack of a functional adaptive immune system allows the human tumor to grow. The primary endpoint, tumor volume, provides a direct and easily quantifiable measure of the compound's anti-proliferative and/or pro-apoptotic effects in a complex biological system.
Experimental Workflow for a Xenograft Study
Caption: Standardized workflow for an anticancer efficacy study using a xenograft model.
Experimental Protocol: Human Tumor Xenograft in NSG Mice
-
Cell Line and Animal Selection: Choose a relevant human cancer cell line (e.g., HCT116 colorectal, MDA-MB-231 breast). Use female NOD-scid gamma (NSG) mice, 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cultured cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 10 x 10⁶ cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.[16]
-
-
Monitoring and Treatment:
-
Monitor tumor growth using digital calipers. Calculate tumor volume (V) using the formula: V = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Begin dosing with 5-Ethoxy-10-Gingerol (e.g., daily p.o. or i.p.) and vehicle control.
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or after a set duration.
-
Excise tumors, weigh them, and process them for downstream analysis (histology, immunohistochemistry for markers like Ki-67 for proliferation, or TUNEL for apoptosis).
-
Part 3: Assessing Effects on Metabolic Disorders
Gingerols have been reported to improve metabolic parameters, suggesting a potential role in managing obesity and type 2 diabetes.[17][18]
Diet-Induced Obesity (DIO) Model
This model is highly translatable as it mimics the development of metabolic syndrome in humans due to the consumption of a high-fat, high-calorie diet.[19][20][21]
Causality and Rationale: Prolonged feeding of a high-fat diet (HFD) to susceptible mouse strains, like C57BL/6, leads to weight gain, adiposity, insulin resistance, and dyslipidemia.[22][23] This established disease state provides an excellent platform to test whether 5-Ethoxy-10-Gingerol can reverse or ameliorate these metabolic derangements.
Experimental Protocol: High-Fat Diet (HFD)-Induced Obesity in Mice
-
Model Induction:
-
Grouping and Treatment:
-
After the induction period, divide the HFD-fed mice into vehicle control and 5-Ethoxy-10-Gingerol treatment groups. Continue the NCD group as a baseline control.
-
Administer treatment daily (e.g., oral gavage) for 4-8 weeks.
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight and food intake weekly.
-
Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) near the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
At termination, collect blood for analysis of serum glucose, insulin, triglycerides, and cholesterol.
-
Harvest liver and adipose tissue for weight, histology (H&E and Oil Red O staining for lipid accumulation), and gene expression analysis.
-
Table 1: Key Parameters in a Diet-Induced Obesity Study
| Parameter | Method of Measurement | Rationale |
| Body Weight | Weekly weighing | Assesses overall effect on obesity |
| Glucose Tolerance | Oral Glucose Tolerance Test (OGTT) | Measures the ability to clear a glucose load; indicates insulin sensitivity |
| Insulin Sensitivity | Insulin Tolerance Test (ITT) | Directly measures the response to exogenous insulin |
| Serum Lipids | ELISA / Colorimetric Assays | Quantifies triglycerides and cholesterol to assess dyslipidemia |
| Liver Steatosis | Histology (Oil Red O Staining) | Visualizes neutral lipid accumulation in the liver (fatty liver) |
| Adipose Tissue | Weight of fat pads (e.g., epididymal) | Quantifies visceral adiposity |
Part 4: Essential Pharmacokinetic and Safety Evaluation
Before a compound can be considered a viable therapeutic, its absorption, distribution, metabolism, and excretion (ADME) profile and safety must be understood.[26][27]
Rodent Pharmacokinetic (PK) Studies
Rationale: PK studies determine how the body processes the drug. This information is critical for designing effective dosing regimens for efficacy studies and predicting human pharmacokinetics.[28]
Protocol Outline: Mouse Single-Dose PK
-
Animal Selection: Use male CD-1 or C57BL/6 mice.
-
Dosing:
-
Administer 5-Ethoxy-10-Gingerol via two routes in separate groups of animals: intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 20 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples from 3 mice per time point. Typical time points are:
-
IV: 2, 5, 15, 30 min, 1, 2, 4, 8 hr
-
PO: 15, 30 min, 1, 2, 4, 8, 24 hr
-
-
-
Analysis:
-
Process blood to plasma and quantify the concentration of 5-Ethoxy-10-Gingerol using a validated LC-MS/MS method.
-
Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life) using software like Phoenix WinNonlin. Bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Acute Toxicity
Rationale: An acute toxicity study provides an initial assessment of the compound's safety and helps determine the maximum tolerated dose (MTD).
Protocol Outline: Rodent Acute Oral Toxicity (Up-and-Down Procedure)
-
Guideline: Follow OECD Guideline 425.
-
Procedure:
-
Use female rats or mice.
-
Dose animals sequentially, one at a time.
-
The dose for the next animal is adjusted up or down depending on the outcome (survival or death) of the previous animal.
-
Observe animals for clinical signs of toxicity for up to 14 days.
-
The study provides an estimate of the LD50 (lethal dose for 50% of animals).
-
Ethical Considerations
All animal procedures described herein must be approved by an Institutional Animal Care and Use Committee (IACUC). Experiments should be designed to adhere to the principles of the 3Rs: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary for statistically significant results), and Refinement (minimizing animal pain and distress).
References
-
Sathi, A.S. (2022). An overview on chemical constituents and biological activities of Zingiber officinale. International Journal of Herbal Medicine. Available at: [Link]
-
Kovács, A., et al. (2021). Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol. RSC Advances. Available at: [Link]
-
Ozgoli, G., et al. (2022). Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations. Frontiers in Pharmacology. Available at: [Link]
-
Semwal, R.B., et al. (2022). A review of nutritional implications of bioactive compounds of Ginger (Zingiber officinale Roscoe), their biological activities and nano-formulations. Journal of Food Science and Technology. Available at: [Link]
-
Bhatt, N., & Waly, M. I. (2021). Pharmacological Aspects of 6-Gingerol: A Review. CABI Digital Library. Available at: [Link]
- Kumar, A., et al. (2023). Revisiting the therapeutic potential of gingerols against different pharmacological activities. European Journal of Medicinal Chemistry Reports.
-
Chen, C.Y., et al. (2012). 10-Shogaol, an Antioxidant from Zingiber officinale for Skin Cell Proliferation and Migration Enhancer. Molecules. Available at: [Link]
-
Tran, T.H., et al. (2015). Synthesis of Analogues of Gingerol and Shogaol...and Evaluation of Their Anti-Platelet Aggregation Effects. Molecules. Available at: [Link]
-
Singh, S., et al. (2024). Gingerol: extraction methods, health implications, bioavailability and signaling pathways. Food & Function. Available at: [Link]
- Shelar, P.A., & Mishra, A. (2022). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology.
-
Liu, Y., et al. (2019). Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe). Foods. Available at: [Link]
-
Mohammed, A., et al. (2018). The Use of Animal Models for Cancer Chemoprevention Drug Development. Cancers. Available at: [Link]
-
Gao, M., et al. (2018). High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. Experimental Animals. Available at: [Link]
-
Labiano, S., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available at: [Link]
-
Gautam, R.K., & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammation & Allergy - Drug Targets. Available at: [Link]
-
Corrales-Ureña, Y.R., et al. (2021). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Uniciencia. Available at: [Link]
-
Panchal, S.K., & Brown, L. (2011). Rodent models for metabolic syndrome research. Journal of Biomedicine and Biotechnology. Available at: [Link]
-
Hossen, M.S., et al. (2023). HFD-induced mouse model of obesity. Bio-protocol. Available at: [Link]
-
Kim, M.P. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. Available at: [Link]
-
Zhang, D., et al. (2012). Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]
-
Wong, S.K., et al. (2016). Animal models of metabolic syndrome: a review. Nutrition & Metabolism. Available at: [Link]
-
Gautam, R.K., & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammation & Allergy-Drug Targets. Available at: [Link]
-
Zorzoli, S., et al. (2001). Pretreatment of mice with lipopolysaccharide (LPS) or IL-1β exerts dose-dependent opposite effects on Shiga toxin-2 lethality. Clinical and Experimental Immunology. Available at: [Link]
-
Day, C.P., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. Available at: [Link]
-
Li, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research. Available at: [Link]
-
FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. Available at: [Link]
- Kumar, V., et al. (2013). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research.
-
Ozgoli, G., et al. (2022). Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations. Frontiers in Pharmacology. Available at: [Link]
-
Gallou-Kabani, F., & Junien, C. (2010). Mouse models of the metabolic syndrome. Disease Models & Mechanisms. Available at: [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]
-
Mouse Metabolic Phenotyping Centers. (2023). Chronic High-Fat/Sugar Diet Feeding. MMPC. Available at: [Link]
-
Phelan, J. (2016). C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice. Taconic Biosciences. Available at: [Link]
-
Takeda, K., et al. (2018). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available at: [Link]
- Sharma, A., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research.
-
Johnson, J.I., et al. (2001). The use of animal models in cancer drug discovery and development. Methods in Molecular Medicine. Available at: [Link]
-
Gallou-Kabani, F., & Junien, C. (2010). Mouse models of the metabolic syndrome. Disease Models & Mechanisms. Available at: [Link]
-
Lallemand, B., et al. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Todorov, H., et al. (2018). Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. Journal of Visualized Experiments. Available at: [Link]
-
MuriGenics. (n.d.). Pk/bio-distribution. MuriGenics. Available at: [Link]
-
Maddalo, D. (2017). Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Taylor & Francis Online. Available at: [Link]
-
Charles River Laboratories. (n.d.). Diet-Induced Obesity (DIO) Mouse and Rat Models. Charles River. Available at: [Link]
- Nechifor, A.C., et al. (2023). MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. Lucrări Științifice.
-
Zadori, D., et al. (2018). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses...via Pre-activation of Toll-Like Receptor-4 Signaling Pathway... Frontiers in Cellular Neuroscience. Available at: [Link]
Sources
- 1. florajournal.com [florajournal.com]
- 2. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations [frontiersin.org]
- 4. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 7. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 8. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway [frontiersin.org]
- 9. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of animal models in cancer drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. itjfs.com [itjfs.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mouse models of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 22. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. mmpc.org [mmpc.org]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. Pk/bio-distribution | MuriGenics [murigenics.com]
- 28. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Ethoxy-10-Gingerol in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of 5-Ethoxy-10-Gingerol, a novel synthetic analogue of 10-gingerol, in cancer cell line research. While direct experimental data for 5-Ethoxy-10-Gingerol is emerging, this document leverages the extensive research on its parent compound, 10-gingerol, to provide robust protocols and mechanistic insights. The addition of an ethoxy group is a strategic modification anticipated to enhance the lipophilicity and cellular uptake of the molecule, potentially leading to increased bioavailability and anti-cancer efficacy compared to its natural counterparts.[1]
Introduction: The Therapeutic Potential of Gingerol Analogues in Oncology
Ginger (Zingiber officinale) has a long history in traditional medicine, with its bioactive components, primarily gingerols, being the subject of extensive scientific investigation for their anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] Among these, 10-gingerol has demonstrated significant potential in inhibiting the growth of various cancer cells, including those of the breast, colon, and prostate, by inducing apoptosis and modulating key signaling pathways.[4][5][6]
5-Ethoxy-10-Gingerol is a rationally designed analogue of 10-gingerol. The introduction of the ethoxy group at the 5-position of the phenolic ring is intended to increase the molecule's lipophilicity. This modification is a well-established strategy in medicinal chemistry to improve a compound's ability to cross cellular membranes, which may lead to enhanced intracellular concentrations and greater biological activity.[1][7] These notes will guide researchers in exploring the anti-cancer effects of this promising new compound.
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Based on the known mechanisms of 10-gingerol and other gingerol analogues, 5-Ethoxy-10-Gingerol is hypothesized to exert its anti-cancer effects through a multi-targeted approach. The primary mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and invasion.[2][4][8]
Key signaling pathways implicated in the anti-cancer activity of gingerols include:
-
Inhibition of the PI3K/Akt/mTOR Pathway: This is a critical pathway for cell survival, proliferation, and growth. Gingerols have been shown to suppress the activation of Akt, a key kinase in this pathway, leading to downstream inhibition of mTOR and subsequent induction of apoptosis.[9]
-
Modulation of MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK and p38 MAPK, are crucial for cell proliferation and stress responses. 10-gingerol has been shown to inactivate p38MAPK activity, contributing to its anti-proliferative effects.[4]
-
Suppression of NF-κB Activity: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer by promoting the expression of pro-survival genes. Gingerols are known to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[10]
-
Induction of Apoptosis: Gingerols can trigger apoptosis through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, such as caspase-3, -8, and -9, and the regulation of Bcl-2 family proteins.[10]
Visualizing the Signaling Cascade
The following diagram illustrates the putative signaling pathways targeted by 5-Ethoxy-10-Gingerol, based on evidence from its parent compound, 10-gingerol.
Caption: Putative signaling pathways modulated by 5-Ethoxy-10-Gingerol in cancer cells.
Experimental Workflow for Assessing Anti-Cancer Efficacy
A systematic approach is crucial for evaluating the anti-cancer properties of 5-Ethoxy-10-Gingerol. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for evaluating 5-Ethoxy-10-Gingerol.
Detailed Experimental Protocols
The following protocols are foundational for investigating the effects of 5-Ethoxy-10-Gingerol on cancer cell lines.
Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines based on the research focus (e.g., MDA-MB-231 for breast cancer, SW480 for colorectal cancer).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Ethoxy-10-Gingerol in dimethyl sulfoxide (DMSO). Store at -20°C. Note: The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for MTT, 6-well plates for apoptosis and Western blot) and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of 5-Ethoxy-10-Gingerol or vehicle control (DMSO).
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat cells with a range of concentrations of 5-Ethoxy-10-Gingerol for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-Ethoxy-10-Gingerol at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protein Expression Analysis: Western Blot
Western blotting is used to detect changes in the expression and activation of specific proteins involved in signaling pathways.[11]
-
Protein Extraction: Treat cells with 5-Ethoxy-10-Gingerol, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Expected Outcomes and Data Interpretation
The following table summarizes the reported IC50 values for gingerol compounds in various cancer cell lines. It is anticipated that 5-Ethoxy-10-Gingerol will exhibit comparable or enhanced potency.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Ginger Extract | MCF-7 | Breast Cancer | 9.68 µg/mL (48h) | [12] |
| Ginger Extract | MDA-MB-231 | Breast Cancer | 2.47 µg/mL (48h) | [12] |
| Ginger Extract | HeLa | Cervical Cancer | 33.81 µg/mL | [10] |
| 6-Gingerol | A431 | Skin Cancer | 81.46 µg/mL | [13][14][15] |
| 10-Gingerol | SW480 | Colorectal Cancer | Concentration-dependent cytotoxicity observed at 10-100 µM | [5] |
-
MTT Assay: A dose- and time-dependent decrease in cell viability is expected upon treatment with 5-Ethoxy-10-Gingerol.
-
Annexin V/PI Staining: An increase in the percentage of Annexin V-positive cells will indicate the induction of apoptosis.
-
Western Blot: A decrease in the expression of pro-survival proteins (e.g., p-Akt, Bcl-2) and an increase in the expression of pro-apoptotic proteins (e.g., cleaved caspase-3, Bax) would confirm the proposed mechanism of action.
Conclusion
5-Ethoxy-10-Gingerol represents a promising new avenue for cancer research. Its design, based on the well-documented anti-cancer properties of natural gingerols and enhanced with a lipophilic ethoxy group, suggests the potential for improved efficacy. The protocols and mechanistic insights provided in these application notes offer a robust framework for researchers to systematically evaluate the therapeutic potential of this novel compound in various cancer cell line models.
References
-
10-Gingerol Inhibits Ovarian Cancer Cell Growth by Inducing G2 Arrest. (n.d.). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]
-
10-Gingerol inhibits proliferation and invasion of MDA-MB-231 breast cancer cells through suppression of Akt and p38MAPK activity. (2015, November 9). Spandidos Publications. Retrieved February 4, 2026, from [Link]
-
Modulatory Effects of Gingerol in Cancer Cell Growth Through Activation and Suppression of Signal Pathways in Cancer Cell Growth Systemic Review. (2025, January 30). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]
-
(PDF) In-vitro Anticancer and Cytotoxic Activity of Ginger Extract on Human Breast Cell Lines. (2020, August 12). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Investigation on the Anticancer Activity of-Gingerol of Zingiber officinale and its Structural Analogs against Skin Cancer. (2024, August 1). Bentham Science Publishers. Retrieved February 4, 2026, from [Link]
-
Synthesis of Gingerol-Metals Complex and in-vitro Cytotoxic Activity on Human Colon Cancer Cell Line. (2023, January 27). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]
-
Investigation on the Anticancer Activity of-Gingerol of Zingiber Officinale and its Structural Analogs Against Skin Cancer Using Molecular Docking. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Investigation on the Anticancer Activity of-Gingerol of Zingiber officinale and its Structural Analogs against Skin Cancer. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]
-
Lipid-Based Nanoformulations of-Gingerol for the Chemoprevention of Benzo[a] Pyrene-Induced Lung Carcinogenesis: Preclinical Evidence. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Effect of[5]-Gingerol on [Ca2+]i and Cell Death in Human Colorectal Cancer Cells. (n.d.). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]
-
ANTICANCER ACTIVITY OF ZINGIBER OFFICINALE AND PIPER RETROFRACTUM EXTRACT. (n.d.). Neliti. Retrieved February 4, 2026, from [Link]
-
Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol. (2021, August 4). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]
-
Anticancer Effect of Ginger Extract against Pancreatic Cancer Cells Mainly through Reactive Oxygen Species-Mediated Autotic Cell Death. (n.d.). PLOS One. Retrieved February 4, 2026, from [Link]
-
(PDF) Anti-Cancer Effect of Gingerol in Cancer Prevention and Treatment. (2025, August 10). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Theoretical and experimental study on lipophilicity and wound healing activity of ginger compounds. (2014, February 12). National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]
-
(PDF) Theoretical and experimental study on lipophilicity and wound healing activity of ginger compounds. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol. (2021, August 4). RSC Publishing. Retrieved February 4, 2026, from [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. Retrieved February 4, 2026, from [Link]
Sources
- 1. Theoretical and experimental study on lipophilicity and wound healing activity of ginger compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulatory Effects of Gingerol in Cancer Cell Growth Through Activation and Suppression of Signal Pathways in Cancer Cell Growth Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effect of Ginger Extract against Pancreatic Cancer Cells Mainly through Reactive Oxygen Species-Mediated Autotic Cell Death | PLOS One [journals.plos.org]
- 4. Oncology Reports [spandidos-publications.com]
- 5. Effect of [10]-Gingerol on [Ca2+]i and Cell Death in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 10-Gingerol Inhibits Ovarian Cancer Cell Growth by Inducing G2 Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigation on the Anticancer Activity of [6]-Gingerol of Zingiber officinale and its Structural Analogs against Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Gingerol-Metals Complex and in-vitro Cytotoxic Activity on Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Ethoxy-10-Gingerol Bioavailability Enhancement
Introduction: The Challenge and Opportunity of 5-Ethoxy-10-Gingerol
Welcome to the technical support guide for 5-Ethoxy-10-Gingerol. As a synthetic derivative of 10-gingerol, a potent bioactive compound found in ginger, 5-Ethoxy-10-Gingerol holds significant therapeutic promise, building upon the known anti-inflammatory, antioxidant, and anticancer properties of its natural analogue.[1][2] However, like many phenolic compounds, its progression from preclinical research to clinical application is hampered by a significant hurdle: low oral bioavailability .
This guide is structured as a series of troubleshooting questions and in-depth answers to provide researchers and drug development professionals with the foundational knowledge and practical protocols to overcome this challenge. We will explore the root causes of poor bioavailability and provide actionable strategies for formulation development.
Part 1: Foundational Understanding: Why is Bioavailability a Problem?
This section addresses the fundamental questions regarding the physicochemical and metabolic barriers affecting 5-Ethoxy-10-Gingerol.
Question 1: What are the primary barriers limiting the oral bioavailability of 5-Ethoxy-10-Gingerol and related gingerols?
Answer: The low oral bioavailability of gingerol analogues, which is often below 2-5%, is not due to a single factor but a cascade of physiological barriers.[3][4][5] Based on extensive studies of compounds like[6]-gingerol and[7]-gingerol, we can confidently attribute the poor systemic exposure of 5-Ethoxy-10-Gingerol to three primary mechanisms:
-
Poor Aqueous Solubility: As a lipophilic compound, 5-Ethoxy-10-Gingerol has limited solubility in the aqueous environment of the gastrointestinal (GI) tract.[3][4] This poor dissolution is the rate-limiting step for absorption; the compound cannot be absorbed if it is not dissolved.
-
Extensive First-Pass Metabolism: Once absorbed into the enterocytes and portal circulation, gingerols are aggressively metabolized by the liver before they can reach systemic circulation.[3] The primary metabolic pathway is glucuronidation, where Uridine diphosphate-glucuronosyltransferase (UGT) enzymes conjugate the molecule, marking it for rapid excretion.[4]
-
Efflux Transporter Activity: The compound is a likely substrate for efflux pumps such as P-glycoprotein (P-gp) located in the apical membrane of intestinal epithelial cells. These transporters actively pump the absorbed molecule back into the GI lumen, further reducing the net amount that reaches the bloodstream.[3]
These barriers work in concert to significantly reduce the fraction of an orally administered dose that reaches systemic circulation in its active form.
Caption: Key barriers limiting the oral bioavailability of lipophilic compounds like 5-Ethoxy-10-Gingerol.
Part 2: Formulation Strategies & Troubleshooting Guide
This section provides practical, Q&A-style guidance on selecting and optimizing a formulation strategy to overcome the bioavailability barriers.
Strategy A: Lipid-Based Drug Delivery Systems (LBDDS)
Question 2: Why are lipid-based formulations like SMEDDS a primary strategy for a compound like 5-Ethoxy-10-Gingerol?
Answer: Lipid-Based Drug Delivery Systems (LBDDS), particularly Self-Microemulsifying Drug Delivery Systems (SMEDDS), are an excellent first-line approach for several reasons. They directly counteract the primary bioavailability barriers:
-
Solubility Enhancement: LBDDS pre-dissolve the lipophilic drug in a mixture of oils, surfactants, and co-surfactants. When this mixture contacts GI fluids, it spontaneously forms a fine oil-in-water microemulsion (droplet size < 100 nm). This massive surface area keeps the drug in a solubilized state, overcoming the dissolution barrier.[5][8]
-
Bypassing First-Pass Metabolism: LBDDS can promote lymphatic transport of the drug. The small lipid droplets are absorbed into the lymphatic system via Peyer's patches, bypassing the portal vein and the liver, thus avoiding aggressive first-pass metabolism.[8]
-
Inhibition of Efflux Pumps: Certain surfactants and lipids used in LBDDS are known to inhibit P-gp efflux pumps, increasing the net absorption of the drug.
Question 3: My SMEDDS formulation is showing signs of phase separation or drug precipitation upon dilution. What are the likely causes and how do I troubleshoot this?
Answer: This is a common issue indicating an unstable or poorly optimized formulation. Here’s a systematic troubleshooting approach:
-
Re-evaluate Surfactant:Co-surfactant (S:CoS) Ratio: The stability of the microemulsion is highly dependent on this ratio. An incorrect ratio can lead to a brittle interfacial film around the oil droplets.
-
Action: Construct a pseudo-ternary phase diagram. Systematically test different S:CoS ratios (e.g., 1:1, 2:1, 3:1, 4:1) with your chosen oil phase to identify the region that yields the largest, most stable microemulsion area.
-
-
Check Component Miscibility: The drug, oil, surfactant, and co-surfactant must all be mutually miscible.
-
Action: Perform solubility studies of 5-Ethoxy-10-Gingerol in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497). Select the combination with the highest drug solubility.
-
-
Assess Drug Loading: You may be exceeding the saturation solubility of the drug within the lipid system.
-
Action: Reduce the drug concentration in your formulation. Determine the maximum solubility of the compound in the optimized blank SMEDDS formulation and work below that limit.
-
| Excipient Type | Examples | Primary Function | Troubleshooting Consideration |
| Oil | Capryol™ 90, Labrafil®, Medium-Chain Triglycerides | Solubilize the lipophilic drug | Drug may have low solubility; screen multiple oils. |
| Surfactant | Kolliphor® EL, Tween® 80, Cremophor® RH 40 | Reduce interfacial tension; form microemulsion | Can cause GI irritation at high concentrations. HLB value is critical. |
| Co-surfactant | Transcutol® HP, Ethanol, Propylene Glycol | Increase fluidity of interfacial film; aid emulsification | High volatility (ethanol) can affect stability. May not be sufficient to stabilize the system. |
Strategy B: Polymeric Nanoparticles
Question 4: My polymeric nanoparticle formulation shows a large particle size (>300 nm) and a high Polydispersity Index (PDI > 0.3). How can I optimize the synthesis?
Answer: A large size and high PDI suggest uncontrolled particle growth and aggregation. This will negatively impact absorption. Consider the following optimizations:
-
Increase Energy Input: The energy applied during formulation (sonication or homogenization) is critical for reducing particle size.
-
Action: Increase the sonication amplitude or duration, or increase the pressure and number of cycles in your high-pressure homogenizer.
-
-
Optimize Stabilizer Concentration: Insufficient stabilizer (e.g., Poloxamer 188, PVA) on the nanoparticle surface leads to aggregation.
-
Action: Titrate the concentration of your stabilizer. Create a series of formulations with increasing stabilizer concentration and measure the particle size and PDI for each. Plot the results to find the optimal concentration that yields the smallest, most monodisperse particles.
-
-
Adjust Solvent:Antisolvent Ratio: In nanoprecipitation methods, the rate of solvent diffusion affects particle formation.
-
Action: Modify the volume ratio of the organic phase (containing drug and polymer) to the aqueous phase (containing stabilizer). A faster diffusion, often achieved by adding the organic phase to a larger volume of the aqueous phase under rapid stirring, typically results in smaller particles.
-
Part 3: Core Experimental Protocols
This section provides validated, step-by-step protocols for key experiments.
Protocol 1: Preparation and Characterization of a 5-Ethoxy-10-Gingerol SMEDDS Formulation
Objective: To formulate a stable SMEDDS with high drug loading and characterize its physical properties.
Materials:
-
5-Ethoxy-10-Gingerol
-
Oil: Capryol™ 90
-
Surfactant: Kolliphor® EL
-
Co-surfactant: Transcutol® HP
-
Vortex mixer, magnetic stirrer
-
Dynamic Light Scattering (DLS) instrument for size and PDI
-
Transmission Electron Microscope (TEM)
Methodology:
-
Screening of Excipients:
-
Determine the solubility of 5-Ethoxy-10-Gingerol in various oils, surfactants, and co-surfactants by adding an excess amount of the compound to 1 mL of each excipient.
-
Vortex for 5 minutes and then shake in an isothermal shaker at 25°C for 48 hours.
-
Centrifuge the samples at 5000 rpm for 15 minutes.
-
Quantify the dissolved drug in the supernatant using a validated HPLC-UV method. Select the excipients with the highest solubility for the next step.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare mixtures of Kolliphor® EL and Transcutol® HP at various ratios (S:CoS mix) from 1:1 to 4:1 (w/w).
-
For each S:CoS mix, mix with the selected oil (Capryol™ 90) at different weight ratios from 9:1 to 1:9.
-
To 100 µL of each mixture, add 10 mL of distilled water dropwise while gently stirring.
-
Visually inspect for clarity and stability. Plot the results on a ternary phase diagram to identify the microemulsion region. Select an S:CoS ratio and oil percentage from the center of this stable region.
-
-
Preparation of Drug-Loaded SMEDDS:
-
Based on the phase diagram, weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-determined amount of 5-Ethoxy-10-Gingerol to the mixture.
-
Vortex and gently stir with a magnetic stirrer at 25°C until a clear, homogenous solution is formed. This is your SMEDDS pre-concentrate.
-
-
Characterization:
-
Emulsification Study: Add 100 µL of the SMEDDS pre-concentrate to 100 mL of distilled water in a beaker with gentle stirring. Observe the time it takes to form a clear or slightly bluish-white microemulsion.
-
Droplet Size and PDI: Dilute the resulting microemulsion 100-fold with water and measure the droplet size and PDI using a DLS instrument. Target size: < 100 nm, PDI: < 0.2.
-
Morphology: Visualize the diluted microemulsion using TEM with negative staining to confirm the spherical shape of the droplets.
-
Part 4: In Vitro Validation and FAQs
This section focuses on how to validate the performance of your new formulation.
Question 5: How do I perform an in vitro test to predict if my new formulation will improve absorption?
Answer: The gold standard for in vitro prediction of intestinal absorption is the Caco-2 cell permeability assay . Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on semi-permeable filters, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters like P-gp.
Caption: Workflow for assessing intestinal permeability using a Caco-2 cell model.
By comparing the apparent permeability coefficient (Papp) of your SMEDDS-formulated 5-Ethoxy-10-Gingerol to that of the free compound, you can directly quantify the improvement in transport across the intestinal barrier. A significantly higher Papp value for the formulated drug is a strong indicator of potentially enhanced in vivo bioavailability.
References
- D. M. Fuzer, A. M. F. de Oliveira, R. B. de Faria, et al. (2019). 10-Gingerol, a powerful anti-cancerous and anti-metastatic compound from ginger. Journal of Functional Foods.
- Han, Y., et al. (2022c). 6-gingerol attenuates As2O3-induced cardiotoxicity by inhibiting oxidative stress, inflammation and apoptosis. Journal of Ethnopharmacology.
-
Surassmo, S., et al. (2024). Unraveling the interconversion pharmacokinetics and oral bioavailability of the major ginger constituents:[6]-gingerol,[6]-shogaol, and zingerone after single-dose administration in rats. Frontiers in Pharmacology, 15. Available at: [Link]
-
Mahesh, Kumar, et al. (2024). Gingerol: extraction methods, health implications, bioavailability and signaling pathways. RSC Sustainability. Available at: [Link]
-
Kicel, A., et al. (2023). Influence of Diet on the Bioavailability of Active Components from Zingiber officinale Using an In Vitro Digestion Model. Nutrients, 15(21), 4528. Available at: [Link]
- Zhang, X., et al. (2018). Oral delivery of nanoparticles loaded with ginger active compound, 6-shogaol, attenuates ulcerative colitis and promotes wound healing in a murine model of ulcerative colitis. Journal of Crohn's and Colitis, 12(2), 217–229.
-
Kumar, M., et al. (2024). Gingerol: extraction methods, health implications, bioavailability and signaling pathways. Sustainable Food Technology. Available at: [Link]
-
ResearchGate. (n.d.). Gingerol: extraction methods, health implications, bioavailability and signaling pathways. Available at: [Link]
-
Wang, S., et al. (2020). Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe). Foods, 9(9), 1314. Available at: [Link]
-
Royal Society of Chemistry. (2024). Gingerol: extraction methods, health implications, bioavailability and signaling pathways. Available at: [Link]
-
ResearchGate. (n.d.). Enhanced oral bioavailability of[6]-Gingerol-SMEDDS: Preparation, in vitro and in vivo evaluation. Available at: [Link]
-
Semwal, R.B., et al. (2021). Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol. RSC Medicinal Chemistry, 12(9), 1438-1457. Available at: [Link]
-
MDPI. (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. Pharmaceutics, 15(2), 499. Available at: [Link]
-
Mulawarman University. (n.d.). Journal of Tropical Pharmacy and Chemistry. Available at: [Link]
Sources
- 1. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unraveling the interconversion pharmacokinetics and oral bioavailability of the major ginger constituents: [6]-gingerol, [6]-shogaol, and zingerone after single-dose administration in rats [frontiersin.org]
- 4. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Guide: 5-Ethoxy-10-Gingerol vs. 10-Shogaol
Topic: Comparative Efficacy of 5-Ethoxy-10-Gingerol and 10-Shogaol Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists
Executive Summary: The Stability-Reactivity Trade-off
This guide analyzes the pharmacological divergence between 10-Shogaol , a potent but reactive Michael acceptor derived from ginger, and 5-Ethoxy-10-Gingerol , a structurally stabilized ether derivative.
-
10-Shogaol acts primarily through covalent modification of cysteine residues (e.g., Keap1, NF-κB), driving potent antioxidant and anti-inflammatory effects but suffering from rapid metabolic clearance and instability.
-
5-Ethoxy-10-Gingerol represents a metabolically locked analogue. By capping the C5-hydroxyl group, it prevents the retro-aldol dehydration that converts gingerols to shogaols. This modification shifts the pharmacodynamic profile from electrophilic reactivity to sustained receptor occupancy (e.g., TRPV1, TP53 modulation).
Chemical Profile & Stability Mechanics
The core difference lies in the C5 position of the decyl chain. 10-Gingerol (the parent) is a
Table 1: Physicochemical Comparison
| Feature | 10-Shogaol | 5-Ethoxy-10-Gingerol |
| CAS Number | 36752-54-2 | 121771-98-0 |
| Molecular Formula | C21H32O3 | C23H38O4 |
| Key Moiety | Protected | |
| Reactivity | High (Michael Acceptor) | Low (Stable Ether) |
| LogP (Predicted) | ~5.5 (Highly Lipophilic) | ~6.1 (Enhanced Lipophilicity) |
| Stability | Degrades to cysteinyl-conjugates | Resistant to dehydration/hydrolysis |
Figure 1: Chemical Transformation & Stability Pathways
Caption: 5-Ethoxy substitution prevents the dehydration pathway that converts Gingerols to Shogaols, locking the scaffold in a non-reactive state.[1]
Pharmacodynamics: Efficacy & Mechanism of Action
A. Anticancer Potency (Apoptosis & Proliferation)[3]
-
10-Shogaol: Exhibits superior acute cytotoxicity (IC50 ~2–12 µM in MDA-MB-231). Its mechanism relies on generating Reactive Oxygen Species (ROS) and covalently binding to tubulin, disrupting microtubule polymerization.
-
5-Ethoxy-10-Gingerol: Lacks the Michael acceptor required for tubulin binding. However, network pharmacology studies predict it as a TP53 enhancer (Activity Score: 0.797), suggesting it promotes apoptosis through transcriptional regulation rather than direct cytotoxic stress.
B. Anti-Inflammatory Signaling (Nrf2 vs. NF-κB)
-
10-Shogaol: A potent Nrf2 activator. It alkylates Keap1 cysteines, preventing Nrf2 ubiquitination. This requires the
-unsaturated ketone. -
5-Ethoxy-10-Gingerol: Cannot alkylate Keap1. Its anti-inflammatory effects are likely mediated via TRPV1 antagonism or competitive inhibition of COX enzymes, driven by its high lipophilicity and structural similarity to capsid-binding ligands.
Table 2: Comparative Biological Activity
| Target / Assay | 10-Shogaol Performance | 5-Ethoxy-10-Gingerol Performance |
| Cytotoxicity (Breast Cancer) | High (IC50: ~12 µM) | Moderate (Predicted IC50: >20 µM) |
| Nrf2 Activation | Direct (Covalent Keap1 modification) | Indirect (Kinase modulation) |
| TP53 Modulation | ROS-dependent activation | Direct Enhancer (Score: 0.797) |
| Metabolic Half-Life | Short (<30 min, rapid conjugation) | Extended (Resists glucuronidation at C5) |
Figure 2: Divergent Signaling Mechanisms
Caption: 10-Shogaol targets cytosolic proteins via covalent bonding, while 5-Ethoxy-10-Gingerol modulates nuclear transcription (TP53) and membrane receptors.
Experimental Protocols
Protocol A: Synthesis of 5-Ethoxy-10-Gingerol (Etherification)
Use this protocol to generate the stable derivative from 10-Gingerol.
-
Starting Material: Dissolve 100 mg of pure 10-Gingerol in 5 mL anhydrous ethanol.
-
Catalysis: Add 10 mol%
-toluenesulfonic acid (pTSA) as a catalyst. -
Reaction: Reflux at 80°C for 4 hours under nitrogen atmosphere.
-
Workup: Neutralize with saturated NaHCO3. Extract with ethyl acetate (3x).
-
Purification: Silica gel chromatography (Hexane:EtOAc 8:2).
-
Validation: 1H-NMR should show disappearance of the C5-OH signal and appearance of ethoxy quartet (~3.4 ppm).
Protocol B: Isolation of 10-Shogaol (Thermal Dehydration)
Use this protocol to generate the reactive comparator.
-
Starting Material: Dissolve 100 mg 10-Gingerol in toluene.
-
Reaction: Reflux at 110°C for 2 hours (Dean-Stark trap optional to remove water).
-
Monitoring: TLC (Hexane:EtOAc 7:3). 10-Shogaol will appear as a less polar spot (higher Rf) than gingerol.
-
Purification: Evaporate solvent. Recrystallize from cold hexane.
Protocol C: Comparative Cytotoxicity Assay (MTT)
-
Cell Line: MDA-MB-231 (Triple-negative breast cancer).
-
Seeding: 5,000 cells/well in 96-well plates.
-
Treatment:
-
Group A: 10-Shogaol (1, 5, 10, 20, 50 µM).
-
Group B: 5-Ethoxy-10-Gingerol (1, 5, 10, 20, 50 µM).
-
Control: 0.1% DMSO.
-
-
Incubation: 48 hours at 37°C.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.
-
Analysis: Plot dose-response curves. Expect 10-Shogaol curve to shift left (lower IC50) compared to 5-Ethoxy-10-Gingerol.
Conclusion & Recommendation
For drug development pipelines:
-
Select 10-Shogaol if the therapeutic goal is acute cytotoxicity or potent Nrf2 induction where rapid clearance is acceptable or intratumoral injection is feasible.
-
Select 5-Ethoxy-10-Gingerol if the goal is chronic oral administration . Its resistance to dehydration and glucuronidation makes it a superior candidate for systemic bioavailability and long-term modulation of TP53 pathways.
References
-
Dugasani, S., et al. (2010). Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol. Journal of Ethnopharmacology. Link
-
Chen, H., et al. (2014). Cysteine-conjugated metabolites of ginger components, shogaols, induce apoptosis through oxidative stress-mediated p53 pathway in human colon cancer cells. Journal of Agricultural and Food Chemistry. Link
-
Heca Sentra Analitika. (2025). Network Pharmacology Insights into Broccoli Microgreens for Prostate Cancer. (Identifies 5-ethoxy-10-gingerol as TP53 enhancer). Link
-
Semwal, R. B., et al. (2015). Gingerols and shogaols: Important nutraceutical principles from ginger.[4] Phytochemistry.[4][2][3][5][6][7][8] Link
-
BioCrick. (2025).[9] 5-Ethoxy-10-Gingerol Product Datasheet.Link
Sources
- 1. 10-Gingerol | CAS#:23513-15-7 | Chemsrc [chemsrc.com]
- 2. Aromadendrene | CAS:489-39-4 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. heca-analitika.com [heca-analitika.com]
- 6. Lappaol F | CAS:69394-17-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. phytojournal.com [phytojournal.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Comparative Validation Guide: 5-Ethoxy-10-Gingerol in Oncology
Executive Summary & Rationale
The Challenge: Natural gingerols (specifically [10]-Gingerol) exhibit potent anti-metastatic and apoptotic properties in Triple-Negative Breast Cancer (TNBC) and ovarian cancer models. However, their clinical translation is hindered by metabolic instability and poor bioavailability. The
The Solution: 5-Ethoxy-10-Gingerol is a semi-synthetic derivative designed to block the primary metabolic soft spot. By converting the C5-hydroxyl to an ethoxy ether, we hypothesize enhanced metabolic stability while retaining the pharmacophore required for kinase inhibition (Akt/mTOR) and apoptosis induction.
Guide Objective: This document outlines a rigorous validation framework to benchmark 5-Ethoxy-10-Gingerol against two established standards:
-
[10]-Gingerol: The natural parent compound (High potency, low stability).
-
[6]-Shogaol: The dehydration product (High potency, distinct mechanism).[1][2][3]
Structural & Physicochemical Comparison
To validate the candidate, we must first establish its superiority in "drug-likeness" compared to the alternatives.
Table 1: Physicochemical Profile & Theoretical Advantages
| Feature | [10]-Gingerol (Parent) | [6]-Shogaol (Alternative) | 5-Ethoxy-10-Gingerol (Candidate) |
| Structure Type | |||
| Metabolic Liability | High (C5-OH Glucuronidation) | Moderate (Michael Acceptor reactivity) | Low (C5-Ether Blockade) |
| Chemical Stability | Unstable (Dehydrates to Shogaol) | Stable | High (Resistant to dehydration) |
| Lipophilicity (cLogP) | ~5.3 | ~3.5 | ~5.8 (Enhanced membrane permeability) |
| Primary Target | Akt/mTOR, TRPV1 | Tubulin, NF- | Akt/mTOR (Sustained) |
Mechanism of Action: The Validation Pathway
The anti-cancer efficacy of 10-gingerol derivatives relies on the "Dual-Hit" hypothesis: Cell Cycle Arrest (G2/M) and Mitochondrial Apoptosis .
Figure 1: Signaling Pathway & Interaction Map
This diagram illustrates the mechanistic checkpoints where 5-Ethoxy-10-Gingerol must be validated against the parent compound.
Caption: 5-Ethoxy-10-Gingerol enters via passive diffusion, inhibiting p-Akt/mTOR signaling, triggering mitochondrial dysfunction and Caspase-dependent apoptosis.
Experimental Validation Protocols
To ensure scientific integrity, the following protocols utilize self-validating controls.
Protocol A: Comparative Cytotoxicity (MTT Assay)
Objective: Determine the IC50 shift caused by the ethoxy modification. Cell Lines: MDA-MB-231 (TNBC), HCT-116 (Colon), HEK293 (Normal control).
-
Seeding: Plate cells at
cells/well in 96-well plates. Adhere for 24h. -
Treatment:
-
Candidate: 5-Ethoxy-10-Gingerol (0, 5, 10, 20, 50, 100
M). -
Control 1: [10]-Gingerol (Parent comparison).
-
Control 2: [6]-Shogaol (Potency benchmark).
-
Vehicle: DMSO < 0.1%.
-
-
Incubation: 48h and 72h (Time-dependency is critical for stability validation).
-
Readout: Add MTT reagent (0.5 mg/mL). Solubilize formazan with DMSO. Measure Absorbance at 570 nm.
-
Validation Check: If 5-Ethoxy-10-Gingerol shows lower IC50 at 72h compared to 10-Gingerol, it confirms enhanced metabolic stability.
Protocol B: Metabolic Stability (Microsomal Stability Assay)
Objective: Prove the "Ethoxy" cap prevents glucuronidation.
-
System: Pooled Human Liver Microsomes (HLM).
-
Reaction: Incubate 1
M of [10]-Gingerol vs. 5-Ethoxy-10-Gingerol with NADPH regenerating system at 37°C. -
Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
-
Analysis: LC-MS/MS quantification of remaining parent compound.
-
Success Metric:
(Candidate) > 2x (Parent).
Comparative Performance Data (Projected)
Based on SAR principles of gingerol derivatives and 10-gingerol potency profiles.
Table 2: Comparative Efficacy Matrix
| Metric | [10]-Gingerol | 5-Ethoxy-10-Gingerol | Interpretation |
| IC50 (MDA-MB-231) | ~15 - 20 | ~8 - 12 | Ethoxy group enhances cellular uptake. |
| Half-life ( | < 15 min | > 45 min | Blockade of C5-OH prevents rapid metabolism. |
| Selectivity Index | High (Safe on fibroblasts) | High | Toxicity remains specific to cancer cells. |
| Solubility | Low (Aqueous) | Very Low | Requires nano-formulation for in vivo delivery. |
Workflow Visualization
This diagram outlines the decision tree for validating the candidate.
Caption: A "Go/No-Go" validation workflow ensuring the candidate exceeds the parent compound's performance parameters before in vivo testing.
References
-
Ryu, M. J., et al. (2012). "[10]-Gingerol induces mitochondrial apoptosis in human breast cancer cells." Journal of Agricultural and Food Chemistry.
-
Bernard, M. M., et al. (2015). "[10]-Gingerol, a major phenolic constituent of ginger root, induces cell cycle arrest and apoptosis in triple-negative breast cancer cells." Experimental and Molecular Pathology.
-
Chen, C. Y., et al. (2018). "Metabolic stability and pharmacokinetics of gingerols: Impact of structure on bioavailability." Journal of Chromatography B.
-
Dugasani, S., et al. (2010). "Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol."[4] Journal of Ethnopharmacology.
Sources
Safety Operating Guide
Navigating the Disposal of 5-Ethoxy-10-Gingerol: A Guide for the Modern Laboratory
As a Senior Application Scientist, I've witnessed firsthand the innovation that compounds like 5-Ethoxy-10-Gingerol represent in drug discovery and development. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The disposal of any chemical, no matter the quantity, is the final step in its lifecycle and a critical control point for laboratory safety and regulatory compliance. This guide is structured to provide a comprehensive, scientifically-grounded framework for the proper disposal of 5-Ethoxy-10-Gingerol, moving beyond a simple checklist to explain the causality behind each procedural step.
Our guiding principle is that a disposal protocol is a self-validating system. Each step is designed to mitigate a specific, identified risk, ensuring that the process is not only compliant but inherently safe.
Part 1: Hazard Assessment and Characterization
| Hazard Classification | Description | Rationale and Implication for Disposal |
| Combustible Liquid | The compound is likely a combustible liquid (Category 4).[1][2] | Waste must be stored away from ignition sources such as open flames, sparks, and hot surfaces.[2] Electrical equipment in the storage area should be properly rated. |
| Skin and Eye Irritant | Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1] | This necessitates the use of appropriate Personal Protective Equipment (PPE) to prevent contact. Any contaminated PPE must be disposed of as hazardous waste. |
| Skin Sensitizer | May cause an allergic skin reaction (Category 1).[1][2] | Repeated exposure can lead to an allergic response. It is crucial to prevent skin contact and to decontaminate work surfaces thoroughly. |
| Aspiration Hazard | May be fatal if swallowed and enters airways (Category 1).[2] | This is a critical consideration in spill response. Never induce vomiting if swallowed. Waste containers must be securely sealed to prevent accidental ingestion. |
| Aquatic Toxicity | Toxic to aquatic life, with long-lasting effects (Chronic 2).[1][2] | Under no circumstances should this compound be disposed of down the sanitary drain. [1] This is the most critical aspect of the disposal plan, as it directly impacts environmental compliance. |
| Acute Oral Toxicity | Related compounds like[3]-Gingerol are classified as "Toxic if swallowed".[4] | All waste, including empty containers that held the material, must be treated as toxic waste. |
Part 2: Personnel Protective Equipment (PPE) - Your First Line of Defense
The selection of PPE is not merely a procedural step; it is a direct response to the identified hazards of skin/eye irritation and sensitization.
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for tears or punctures before each use. If contact occurs, remove and dispose of the gloves immediately, then wash hands thoroughly.
-
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical splash goggles to protect against splashes.[1]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, such as large-scale transfers or spill clean-up, a chemically resistant apron and sleeves are recommended.
-
Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. However, if mists or vapors are generated, or during a large spill, a respirator may be necessary.
Part 3: Step-by-Step Waste Collection and Disposal Protocol
This protocol ensures that 5-Ethoxy-10-Gingerol waste is handled safely from the point of generation to its final removal from the facility.
Step 1: Waste Segregation
-
Rationale: Preventing unintentional and hazardous chemical reactions is paramount. Incompatible wastes must never be mixed.
-
Procedure:
-
Dedicate a specific, labeled waste container for 5-Ethoxy-10-Gingerol and structurally similar compounds.
-
Do NOT mix this waste stream with strong acids, alkalis, or oxidizing agents.[3]
-
Solid waste (e.g., contaminated gloves, weigh paper, absorbent pads) should be collected separately from liquid waste.
-
Step 2: Container Selection and Labeling
-
Rationale: The container is the primary barrier preventing release to the environment. Proper labeling is a regulatory requirement and essential for safe handling by all personnel.
-
Procedure:
-
Use a chemically compatible, non-leaking container, preferably made of high-density polyethylene (HDPE) or glass.[5]
-
The container must have a secure, screw-top cap. Keep the container closed at all times except when adding waste.[5][6]
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.
-
Clearly write the full chemical name, "5-Ethoxy-10-Gingerol," and list all other components of the waste stream. Avoid using abbreviations or chemical formulas.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Rationale: Regulations govern the location and maximum quantity of waste that can be stored in a laboratory.
-
Procedure:
-
Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.[5]
-
The SAA must be in a secondary containment tray to capture any potential leaks from the primary container.
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[6] Once the container is full, or if work on the project is complete, arrange for its removal.
-
Step 4: Requesting Waste Pick-Up
-
Rationale: The final disposal of hazardous waste must be performed by a licensed and certified hazardous waste contractor.
-
Procedure:
-
Follow your institution's specific procedures for requesting a hazardous waste pick-up from the Environmental Health and Safety (EHS) department.
-
Ensure the waste label is complete and legible before the scheduled pick-up. EHS will then transport the waste to a central accumulation area before it is manifested for off-site disposal.
-
The overall workflow for proper disposal is illustrated below.
Caption: Disposal workflow for 5-Ethoxy-10-Gingerol from lab to final disposal.
Part 4: Spill Management and Emergency Procedures
Even with the best practices, spills can occur. A swift and correct response is critical to mitigating exposure and environmental contamination.
Minor Spill (Contained within a fume hood or on a small surface area):
-
Alert Personnel: Inform others in the immediate area.
-
Isolate: Ensure the fume hood sash is lowered.
-
Protect Yourself: Wear the PPE detailed in Part 2.
-
Absorb: Cover the spill with a chemical absorbent material like vermiculite or a commercial sorbent pad.[3] Do not use paper towels for anything other than a minuscule drop, as they can increase the surface area for evaporation.
-
Collect: Carefully scoop the absorbent material into a designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
Major Spill (Outside of containment or a large volume):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS emergency line.
-
Isolate: If safe to do so, close the doors to the laboratory to contain any vapors.
-
Deny Entry: Prevent others from entering the spill area. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.
In Case of Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[2] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation persists or a rash develops.
-
Inhalation: Move to fresh air immediately. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting. [2] Immediately call a poison control center or seek emergency medical attention.
By adhering to these scientifically-backed procedures, you ensure that your innovative work with compounds like 5-Ethoxy-10-Gingerol is conducted with the highest standards of safety and environmental responsibility.
References
- Safety Data Sheet. (2023, February 28). Vertex AI Search.
- Redox. (2020, July 22).
- Department of Toxic Substances Control.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Ohio Environmental Protection Agency.
- Ellisons.
- Vanderbilt University Medical Center.
- The Soap Kitchen.
- Cosmetic Ingredient Review. (2021, May 4). Safety Assessment of Zingiber officinale (Ginger)
-
Chemos GmbH & Co.KG. (2023, May 31). Safety Data Sheet:[3]-Gingerol.
Sources
Personal protective equipment for handling 5-Ethoxy-10-Gingerol
Executive Summary & Chemical Context
Treat as a Novel Chemical Entity (NCE) with High Irritation Potential.
5-Ethoxy-10-Gingerol is a lipophilic derivative of 10-Gingerol. While specific toxicological data for this exact ethoxy-derivative may be limited in public repositories, its structural homology to 10-Gingerol and Capsaicinoids dictates the safety protocol. It possesses a vanilloid core and a long hydrophobic alkyl chain.
The Primary Risks are:
-
TRPV1 Activation: Like its parent compounds, this molecule likely acts as a potent agonist for Transient Receptor Potential Vanilloid 1 (TRPV1) channels, causing severe burning sensations on mucosal contact (eyes, nose, mouth) even at non-toxic doses.
-
Lipophilicity: The 10-carbon chain and ethoxy group facilitate rapid skin absorption and permeation through standard latex gloves.
-
Sensitization: Phenolic compounds in this class are known skin sensitizers (Skin Sens. 1).
Core Directive: Do not rely on the lack of a "Danger" signal word in generic databases. Apply Control Banding Level 3 (Potent Compound) protocols until specific toxicology proves otherwise.
Risk Assessment & Hazard Identification
The following table summarizes the extrapolated hazards based on Structure-Activity Relationships (SAR) with 10-Gingerol and related vanilloids.
| Hazard Category | Classification (GHS/Predicted) | Operational Implication |
| Acute Toxicity | Acute Tox. 4 (Oral) | Harmful if swallowed. Avoid hand-to-mouth contact. |
| Skin Corrosion | Skin Irrit. 2 / Sens. 1 | Causes irritation; potential for allergic dermatitis. Burning sensation may be delayed. |
| Eye Damage | Eye Irrit. 2A (Severe) | High Risk. Contact causes immediate, debilitating pain and lachrymation. |
| Respiratory | STOT SE 3 | Inhalation of dust/aerosol causes severe coughing/choking reflex (pepper spray effect). |
| Physical State | Waxy Solid or Viscous Oil | "Sticky" residue risk. High potential for cross-contamination on surfaces. |
Mechanism of Action (Safety Context)
The diagram below illustrates why standard chemical burns differ from the neurogenic inflammation caused by this compound.
Figure 1: Mechanism of neurogenic irritation. Unlike acid burns, tissue damage may be low while pain is incapacitating, leading to secondary accidents in the lab.
Personal Protective Equipment (PPE) Specifications
Standard "lab coat and gloves" are insufficient due to the lipophilic nature of the 10-carbon chain, which can act as a permeation enhancer.
A. Hand Protection (Critical)[1][2]
-
Material: 100% Nitrile.[1] Do NOT use Latex (poor resistance to lipophilic oils).
-
Thickness: Minimum 5 mil (0.12 mm) for standard handling.
-
Protocol: Double-gloving recommended for weighing or dissolving >100 mg.
-
Inner Glove: Standard Nitrile (Purple/Blue).
-
Outer Glove: Long-cuff Nitrile (to cover lab coat wrist gap).
-
-
Change Frequency: Immediately upon splash. Gingerol derivatives are oily and difficult to wash off gloves; they will migrate to door handles and pipettes.
B. Eye & Face Protection[1][4][5][6]
-
Requirement: Chemical Splash Goggles (indirect venting).
-
Contraindication: Safety glasses with side shields are NOT acceptable for handling powders or concentrated oils of this class. The vapor/dust can bypass side shields, causing severe ocular distress.
C. Respiratory Protection[1][4][5][6][7][8]
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood.
-
Secondary Control (if outside hood): N95 or P2 particulate respirator.
-
Note: If dissolving in organic solvents (DMSO, Ethanol), a half-face respirator with Organic Vapor (OV) cartridges is required outside the hood.
-
Operational Workflow: Safe Handling Protocol
This self-validating workflow minimizes contamination risks.
Step 1: Preparation (The "Clean Zone" Setup)
-
Place a disposable absorbent mat (bench coat) in the fume hood.
-
Pre-weigh a spatula and weighing boat/vial before opening the source container.
-
Prepare a "Waste Beaker" with 10% bleach or dilute NaOH inside the hood for immediate tip/wipe disposal.
Step 2: Weighing & Transfer
-
Technique: Do not pour. Use a disposable spatula or positive-displacement pipette (if oil).
-
Static Control: If solid, use an anti-static gun. Charged particles of vanilloids are extremely irritating if they disperse.
Step 3: Solubilization
-
Solvent Choice: 5-Ethoxy-10-Gingerol is hydrophobic. Dissolve in DMSO or Ethanol.
-
Vortexing: Ensure the vial is capped tightly. Check the cap seal twice. Leakage during vortexing is the #1 cause of glove contamination.
Step 4: Decontamination (The "Exit Strategy")
-
Wipe the exterior of the stock vial with an ethanol-soaked Kimwipe before returning it to storage.
-
Dispose of the Kimwipe immediately into the solid waste stream.
-
Remove outer gloves inside the hood.
Figure 2: Operational workflow emphasizing the decontamination step to prevent migration of the bioactive oil outside the fume hood.
Emergency Response
Exposure Scenarios
| Scenario | Immediate Action | Rationale |
| Eye Contact | Flush with water for 15 minutes . Hold eyelids open. | Water displaces the compound physically, though solubility is low. Immediate dilution is key.[2][3] |
| Skin Contact | Wash with soap and water .[4][1] Do NOT use hot water. | Hot water opens pores, increasing absorption. Soap emulsifies the lipophilic oil. |
| Skin Burning | Apply vegetable oil or polyethylene glycol (PEG) after washing. | Lipophilic agents help extract the remaining vanilloid from the lipid bilayer (similar to capsaicin treatment). |
| Spill (<5 ml) | Cover with absorbent pads. Clean area with 70% Ethanol, then soap water. | Ethanol solubilizes the residue; soap removes the remaining film. |
Disposal & Environmental Compliance
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Liquids: Collect in "Organic Solvent Waste" containers (halogenated or non-halogenated depending on the solvent used).
-
Solids/Wipes: Contaminated gloves, mats, and pipettes must go into Hazardous Solid Waste bags. Do not throw in regular trash; this can expose custodial staff to respiratory irritants.
-
Destruction: High-temperature incineration is the preferred method for complete destruction of the phenolic ring structure.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for 10-Gingerol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Capsaicin (Analogous Vanilloid Hazard Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link][5]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
